molecular formula C15H18N4O3 B4991413 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine

4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine

Cat. No.: B4991413
M. Wt: 302.33 g/mol
InChI Key: MAPSFNWDKVVBKT-UHFFFAOYSA-N
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Description

4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine is a complex organic compound that features a morpholine ring attached to an imidazole moiety The imidazole ring is substituted with a benzyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl, methyl, and nitro substituents. The final step involves the attachment of the morpholine ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Benzyl chloride, bases like sodium hydroxide.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Hydroxyl Derivatives: Oxidation can introduce hydroxyl groups.

    Substituted Imidazoles: Various substituted imidazoles can be formed through substitution reactions.

Scientific Research Applications

4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-methyl-4-nitro-1H-imidazole: Lacks the morpholine ring but shares the imidazole core.

    4-nitro-1H-imidazole: A simpler structure with only the nitro group on the imidazole ring.

    1-benzyl-2-methyl-1H-imidazole: Similar structure but without the nitro group.

Uniqueness

4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine is unique due to the presence of both the morpholine ring and the nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-12-16-14(19(20)21)15(17-7-9-22-10-8-17)18(12)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPSFNWDKVVBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320116
Record name 4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659202
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303798-16-5
Record name 4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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